

Methyl Maleurate: Technical Synthesis Guide and Reactivity Profile

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Compound of Interest

Compound Name: Methyl maleurate

CAS No.: 105-63-5

Cat. No.: B094408

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Executive Summary

Methyl maleurate (Methyl

-carbamoylmaleamate) is a critical intermediate in the synthesis of pyrimidine heterocycles, most notably Orotic Acid (Vitamin B13). Structurally, it represents the methyl ester of maleuric acid, retaining the cis-configuration of the maleyl backbone. Its unique reactivity lies in its bifunctional nature—possessing both an electrophilic ester and a nucleophilic urea moiety—making it a versatile scaffold for cyclization reactions and polymer functionalization.

This guide outlines the optimized synthetic protocols, physicochemical characterization, and mechanistic pathways for utilizing **methyl maleurate** in high-value chemical transformations.

Chemical Identity & Properties

Property	Data
IUPAC Name	Methyl (2Z)-4-[(aminocarbonyl)amino]-4-oxobut-2-enoate
Common Name	Methyl maleurate; Methyl -carbamoylmalearate
CAS Number	105-63-5
Molecular Formula	
Molecular Weight	172.14 g/mol
Structure	(cis-isomer)
Solubility	Soluble in DMSO, DMF, hot methanol; sparingly soluble in water.
Stability	Sensitive to base (cyclization/hydrolysis); prone to photo-isomerization to fumarate derivatives.

Spectral Characteristics (Diagnostic)[1]

- ¹H NMR (DMSO-

):

- 3.65 ppm (s, 3H,

)

- 6.30–6.40 ppm (d, 1H,

, cis-coupling

Hz)

- 6.60–6.70 ppm (d, 1H,

)

- 7.20–7.50 ppm (br s, 2H,
)
- 10.5 ppm (s, 1H,
)
- IR Spectrum: Distinct carbonyl stretches for ester (
cm
) , amide I (
cm
) , and urea (
cm
).

Synthesis Protocols

Two primary routes exist for the synthesis of **methyl maleurate**. Method A is recommended for high-purity applications (drug development), while Method B is suitable for bulk intermediate production.

Method A: The N-Carbamoylmaleimide Route (High Purity)

This method avoids the formation of fumarate isomers by utilizing the cyclic imide as a reactive intermediate.

Reagents: Maleic anhydride, Urea, Thionyl chloride (
) , Methanol (anhydrous).

- Formation of Maleuric Acid:
 - Dissolve Maleic anhydride (1.0 eq) in glacial acetic acid.

- Add Urea (1.0 eq) and stir at 50°C for 4 hours.
- Filter the white precipitate (Maleuric acid, mp 158°C) and wash with cold water.
- Cyclization to N-Carbamoylmaimide:
 - Suspend Maleuric acid in

(excess) and reflux for 2 hours until gas evolution ceases.
 - Evaporate solvent to yield crude

-carbamoylmaimide.
- Ring Opening (Methanolysis):
 - Dissolve

-carbamoylmaimide in anhydrous methanol.
 - Reflux for 30 minutes. The ring opens regioselectively to form **Methyl maleurate**.
 - Purification: Recrystallize from methanol/ether.

Method B: Direct Esterification (Industrial)

Reagents: Maleuric acid, Methanol,

(cat).

- Note: This method carries a risk of isomerizing the cis-double bond to the trans-fumarate form due to acid catalysis.
- Protocol: Reflux Maleuric acid in methanol with 1%

for 2 hours. Neutralize immediately with

to prevent hydrolysis.

Reactivity & Applications

Cyclization to Orotic Acid

The most significant application of **methyl maleurate** is its conversion to Orotic Acid (6-carboxyuracil), a key precursor in pyrimidine biosynthesis.

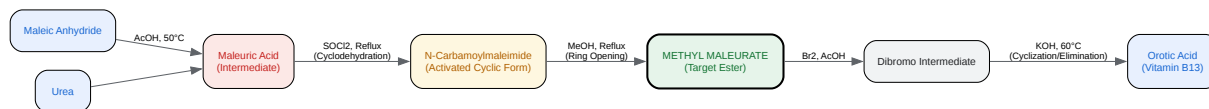
- Mechanism: Bromination of the alkene creates a dibromo-intermediate. Treatment with base () induces a rearrangement and cyclization, eliminating to form the pyrimidine ring.
- Protocol:
 - Dissolve **Methyl maleurate** in acetic acid.
 - Add Bromine (, 1.0 eq) dropwise at 20°C.
 - Add the resulting dibromide solution to aqueous (3.0 eq) at 60°C.
 - Acidify with to precipitate Orotic Acid.

Polymer Chemistry

Methyl maleurate acts as a functional monomer. The pendant urea group allows for hydrogen bonding interactions in copolymers, while the maleyl double bond accepts radical polymerization. It is often copolymerized with styrene or vinyl acetate to improve adhesion properties in coatings.

Mechanistic Visualization

The following diagram illustrates the synthesis of **Methyl Maleurate** and its transformation into Orotic Acid.



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Figure 1: Synthetic pathway from Maleic Anhydride to **Methyl Maleurate** and subsequent conversion to Orotic Acid.

References

- Synthesis and Reactivity of Maleic Acid Derivatives Source: Journal of Organic Chemistry (via ResearchGate) URL:[[Link](#)]
- **Methyl Maleurate** Structure and CAS Data Source: PubChem Compound Summary (CID 5355030) URL:[[Link](#)]
- Source: Google Patents (CN107200714A)
- Biological Significance of Orotic Acid Pathway Source: National Institutes of Health (PMC) URL:[[Link](#)]
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